molecular formula C11H12O B1624756 2-Isopropylbenzofuran CAS No. 28748-41-6

2-Isopropylbenzofuran

Cat. No.: B1624756
CAS No.: 28748-41-6
M. Wt: 160.21 g/mol
InChI Key: WZBZLXHSUKNNEF-UHFFFAOYSA-N
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Description

2-Isopropylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylbenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylphenols under acidic conditions. This method typically uses a Lewis acid catalyst such as aluminum chloride to facilitate the cyclization reaction. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the isopropyl group at the second position of the benzofuran ring.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common reagents used in industrial production include ortho-alkynylphenols, isopropyl halides, and various catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans.

Scientific Research Applications

2-Isopropylbenzofuran has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Isopropylbenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

2-Isopropylbenzofuran can be compared with other benzofuran derivatives, such as:

    2-Methylbenzofuran: Similar in structure but with a methyl group instead of an isopropyl group.

    2-Ethylbenzofuran: Contains an ethyl group at the second position.

    2-Phenylbenzofuran: Features a phenyl group at the second position.

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other benzofuran derivatives and potentially more suitable for specific applications.

Properties

IUPAC Name

2-propan-2-yl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBZLXHSUKNNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447979
Record name 2-isopropylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28748-41-6
Record name 2-isopropylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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